molecular formula C12H19NO B8313257 4-Butoxy-2,6-dimethyl-phenylamine

4-Butoxy-2,6-dimethyl-phenylamine

Cat. No. B8313257
M. Wt: 193.28 g/mol
InChI Key: KIHUWAOTZVYMFH-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

In a two liter bottle were mixed 4-butoxy-2,6-dimethylaniline (50.7 g, 0.263 mole) and glacial acetic acid (224 ml) and the mixture was cooled to about 10° C. To this was added and mixed rapidly 2-bromopropionyl bromide (62.4 g, 0.289 mole) immediately followed by a precooled (5° C.) solution of sodium acetate trihydrate (87.2 g) in water (362 ml). The whole was vigorously shaken to ensure intimate mixture of the components. After 30 min. of mechanical shaking, the precipitate was filtered off and washed carefully with distilled water. It was thereafter dried. The yield was 68.9 g (72%). Recrystallized from 95% ethanol, it melted at 135.5°-136°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
87.2 g
Type
reactant
Reaction Step Three
Name
Quantity
362 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:9]([NH2:10])=[C:8]([CH3:14])[CH:7]=1)[CH2:2][CH2:3][CH3:4].C(O)(=O)C.[Br:19][CH:20]([CH3:24])[C:21](Br)=[O:22].O.O.O.C([O-])(=O)C.[Na+]>O>[Br:19][CH:20]([CH3:24])[C:21]([NH:10][C:9]1[C:11]([CH3:13])=[CH:12][C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:7][C:8]=1[CH3:14])=[O:22] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
C(CCC)OC1=CC(=C(N)C(=C1)C)C
Name
Quantity
224 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Step Three
Name
Quantity
87.2 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
362 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The whole was vigorously shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
ADDITION
Type
ADDITION
Details
mixture of the components
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed carefully with distilled water
CUSTOM
Type
CUSTOM
Details
It was thereafter dried
CUSTOM
Type
CUSTOM
Details
Recrystallized from 95% ethanol, it melted at 135.5°-136°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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